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Compound of Interest

Compound Name:
Benzyl (S)-6-hydroxy-1,4-

diazepane-1-carboxylate

Cat. No.: B14020915

Get Quote

Executive Summary & Strategic Importance
The 1,4-diazepan-6-ol core represents a critical expansion of the piperazine scaffold. By

introducing a seven-membered ring and a hydroxyl handle, this structure offers unique

conformational flexibility and a vector for further functionalization that is absent in standard

piperazines.

Key Applications:

Sigma-1 Receptor Ligands: The homopiperazine ring provides optimal spatial arrangement

for binding hydrophobic pockets.

GPCR Antagonists: Used in the synthesis of 5-HT3 and Histamine H3 antagonists.

Chiral Scaffolds: The C6-hydroxyl group serves as a stereogenic center, allowing for the

synthesis of enantiopure libraries.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b14020915#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14020915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of 1,4-diazepan-6-ol is most reliably approached through the cyclization of

ethylenediamine derivatives with a C3-synthon (epichlorohydrin or 1,3-dihalo-2-propanol).

Direct alkylation often leads to polymerization; therefore, a sulfonamide protection strategy is

the industry standard for controlled cyclization.[1]

Figure 1: Retrosynthetic disconnection of the 1,4-diazepan-6-ol core.
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[2]
Protocol A: The Sulfonamide Cyclization (Standard
Route)
This route is the most robust method for laboratory-scale synthesis, preventing polymerization

and ensuring high regioselectivity.
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Phase 1: Preparation of N,N'-Di-p-tosylethylenediamine
Reagents: Ethylenediamine, p-Toluenesulfonyl chloride (TsCl), NaOH (aq).[1]

Setup: Charge a 1L 3-neck flask with ethylenediamine (0.1 mol) and 10% NaOH solution

(200 mL).

Addition: Cool to 0°C. Add TsCl (0.22 mol) portion-wise over 1 hour, maintaining temperature

<10°C.

Reaction: Warm to room temperature (RT) and stir for 4 hours. The product will precipitate as

a white solid.

Workup: Filter the solid, wash with H2O, and dilute HCl. Recrystallize from ethanol.

Yield Target: >85%[2]

Checkpoint: MP 163–164°C.

Phase 2: Cyclization to 1,4-Ditosyl-1,4-diazepan-6-ol
Reagents: N,N'-Di-p-tosylethylenediamine, Epichlorohydrin (or 1,3-dichloro-2-propanol),

NaOEt, EtOH.[1]

Activation: In a dry flask under N2, dissolve N,N'-di-p-tosylethylenediamine (10 mmol) in

absolute EtOH (50 mL). Add NaOEt (22 mmol) and reflux for 30 mins to generate the

dianion.

Cyclization: Add epichlorohydrin (11 mmol) dropwise over 20 mins.

Reflux: Heat at reflux for 12–16 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1).

Isolation: Cool to RT. The product often precipitates. If not, concentrate to 20% volume and

cool. Filter the white solid.

Yield Target: 50–65%
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Note: 1,3-dichloro-2-propanol can be used but epichlorohydrin often gives cleaner kinetics

via the in situ epoxide formation.

Phase 3: Deprotection (Detosylation)
Reagents: HBr (48% aq), Phenol, Acetic Acid.[1]

Digestion: Dissolve the cyclic intermediate (5 mmol) in a mixture of 48% HBr (20 mL) and

glacial AcOH (20 mL). Add Phenol (1.0 g) as a scavenger.

Heating: Reflux for 24–48 hours. The solution will turn dark.

Workup:

Cool and concentrate in vacuo to remove excess acid.

Dissolve residue in H2O (10 mL). Wash with Et2O (2x) to remove phenol byproducts.[1]

Basify the aqueous layer to pH >12 with NaOH pellets.

Extract continuously with CHCl3 or DCM for 24 hours (liquid-liquid extractor recommended

due to high water solubility).

Purification: Dry organic phase (Na2SO4) and concentrate. Distillation or recrystallization (if

solid) yields the free amine.

Protocol B: Asymmetric Synthesis (Chiral Pool)
For drug development requiring enantiopurity, the "Chiral Pool" strategy starting from Serine is

superior to resolving the racemate.[1]

Figure 2: Stereoselective synthesis from L-Serine.
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[3][4]

Starting Material: Methyl (S)-1-tritylaziridine-2-carboxylate (derived from L-Serine).

Ring Opening: React with ethylenediamine to form the chiral triamine intermediate.

Cyclization: Thermal or catalyzed intramolecular amidation yields the diazepan-6-one.

Reduction: Reduction of the carbonyl (LiAlH4/THF) yields the chiral 1,4-diazepane. Note:

This route yields the 6-substituted diazepane; for the 6-hydroxyl specifically, the route is

modified to use serine-derived epoxides or by kinetic resolution of the racemic alcohol.

Data Summary & Characterization
The following data typifies the 1,4-diazepan-6-ol core (racemic).

Parameter Value / Observation

Appearance Hygroscopic colorless oil or low-melting solid.

1H NMR (D2O)
δ 3.85 (m, 1H, CH-O), 2.80–3.10 (m, 8H, Ring

CH2).[1]

13C NMR δ 68.5 (C-OH), 54.2 (C-N), 48.1 (C-N).[1]

Solubility
Highly soluble in H2O, MeOH, EtOH.[1] Poor in

Et2O, Hexane.

pKa ~9.5 (Secondary amines).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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